(6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
183510-01-2
VCID:
VC0067371
InChI:
InChI=1S/C9H12N2O3/c1-4-2-3-5-6(10)8(12)11(5)7(4)9(13)14/h5-6H,2-3,10H2,1H3,(H,13,14)/t5-,6+/m1/s1
SMILES:
CC1=C(N2C(CC1)C(C2=O)N)C(=O)O
Molecular Formula:
C9H12N2O3
Molecular Weight:
196.206
(6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS No.: 183510-01-2
Cat. No.: VC0067371
Molecular Formula: C9H12N2O3
Molecular Weight: 196.206
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183510-01-2 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.206 |
| IUPAC Name | (6R,7S)-7-amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O3/c1-4-2-3-5-6(10)8(12)11(5)7(4)9(13)14/h5-6H,2-3,10H2,1H3,(H,13,14)/t5-,6+/m1/s1 |
| Standard InChI Key | TTXYGZPFNFVSFJ-RITPCOANSA-N |
| SMILES | CC1=C(N2C(CC1)C(C2=O)N)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator